![molecular formula C18H17N3O7 B8056084 (2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B8056084.png)
(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate” is a complex organic compound that features a pyridazinone core, a dimethoxyphenyl group, and a pyrrolidinone ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Esterification: The final step would involve the esterification of the acetic acid derivative with pyrrolidinone.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyridazinone core.
Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone or pyrrolidinone rings.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug development: The compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material science:
作用机制
The mechanism of action of “(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate” would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibit enzyme activity by binding to the active site.
Interact with receptors: Modulate receptor activity by binding to receptor sites.
Affect cellular pathways: Influence cellular signaling pathways by interacting with key proteins.
相似化合物的比较
Similar Compounds
[3-(3,4-Dimethoxy-phenyl)-6-oxo-6h-pyridazin-1-yl]-acetic acid: Lacks the pyrrolidinone ester group.
[3-(3,4-Dimethoxy-phenyl)-6-oxo-6h-pyridazin-1-yl]-acetic acid methyl ester: Contains a methyl ester instead of the pyrrolidinone ester.
Uniqueness
The presence of the pyrrolidinone ester group in “(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate” may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c1-26-13-5-3-11(9-14(13)27-2)12-4-6-15(22)20(19-12)10-18(25)28-21-16(23)7-8-17(21)24/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPIAZPHPBIFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)ON3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
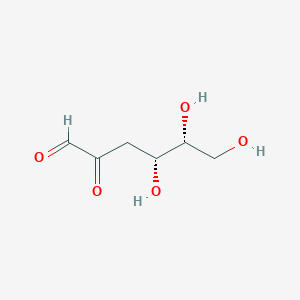
![N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride](/img/structure/B8056013.png)
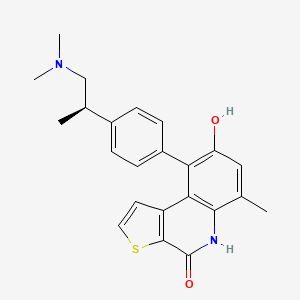
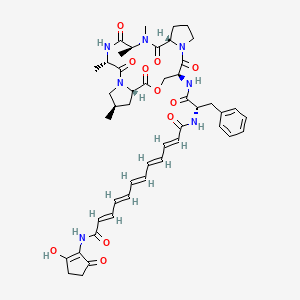
![7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8056029.png)
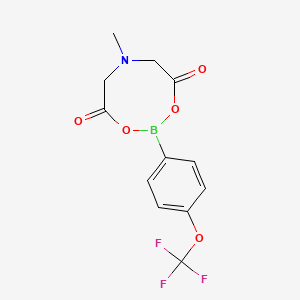
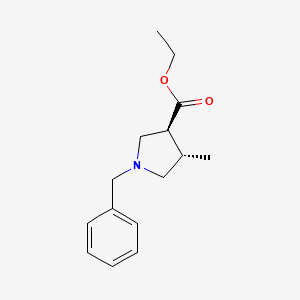
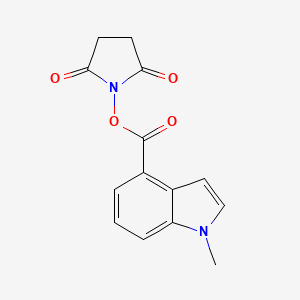
![(2,5-dioxopyrrolidin-1-yl) 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B8056065.png)
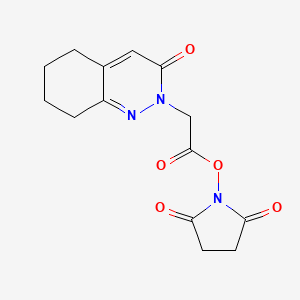
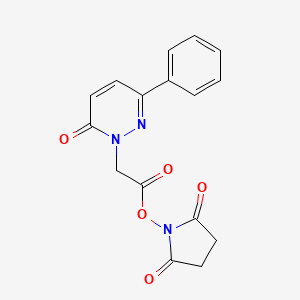
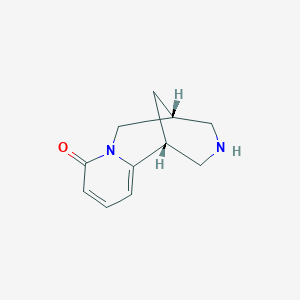
![(1R,9R)-11-(2-aminoethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;dihydrochloride](/img/structure/B8056102.png)
![(1R,9R)-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8056105.png)
